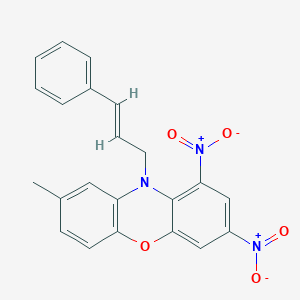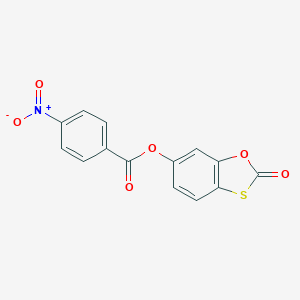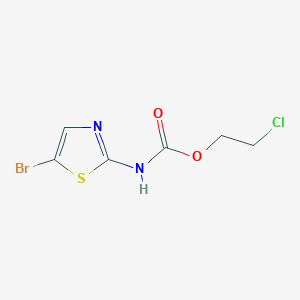![molecular formula C13H15N3OS B428197 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 353266-35-0](/img/structure/B428197.png)
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, also known as PMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. PMS is a pyrimidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone is not fully understood, but it is believed to act on multiple pathways within cells. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, which may explain its anti-proliferative effects. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has also been shown to modulate the activity of several signaling pathways involved in cell survival and apoptosis, which may explain its neuroprotective effects.
Biochemical and Physiological Effects:
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative, neuroprotective, and immunomodulatory effects, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have antioxidant and anti-inflammatory effects. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is its versatility. 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying multiple pathways and mechanisms. However, one limitation of using 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone. One area of interest is the development of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone analogs with improved solubility and bioavailability. Another area of interest is the identification of specific pathways and mechanisms targeted by 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, which could lead to the development of more targeted therapies. Additionally, further research is needed to fully understand the safety and toxicity of 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone, particularly in vivo.
Métodos De Síntesis
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethylpyrimidine with 3-pyridinemethanethiol in the presence of a base, such as potassium carbonate. This reaction produces 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone as a yellow solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for chemotherapy. In neurology, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
4-propyl-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-4-11-7-12(17)16-13(15-11)18-9-10-5-3-6-14-8-10/h3,5-8H,2,4,9H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHJYEMFLOFZFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-propyl-2-[(3-pyridinylmethyl)sulfanyl]-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B428115.png)

![2-(Methylsulfanyl)-4,6-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine](/img/structure/B428118.png)
![4,6-Bis[(4-chlorobenzyl)sulfanyl]-2-(methylsulfanyl)-5-phenylpyrimidine](/img/structure/B428119.png)
![methyl [(3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate](/img/structure/B428120.png)
acetate](/img/structure/B428121.png)
acetate](/img/structure/B428123.png)
![Benzyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428128.png)
![Phenyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428130.png)
![S-ethyl 5-[(4-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-ylthiocarbamate](/img/structure/B428131.png)
![ethyl 5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428134.png)
![Allyl 5-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428135.png)
